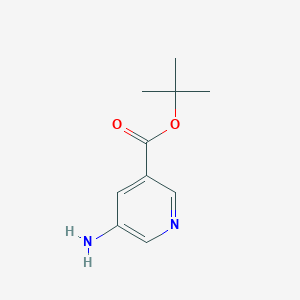

Tert-butyl 5-aminopyridine-3-carboxylate

Description

Crystal Structure and Unit Cell Parameters

The crystallographic analysis of tert-butyl 5-aminopyridine-3-carboxylate reveals important structural features that define its solid-state organization. Related aminopyridine carboxylate compounds exhibit distinct crystal packing arrangements influenced by hydrogen bonding interactions. The pyridine ring system maintains planarity with the carboxylate ester group, while the tert-butyl substituent adopts specific orientations that affect the overall molecular geometry.

Comparative studies of related compounds demonstrate that the tert-butyl group positioning significantly influences crystal packing. Research on tert-butyl containing heterocyclic compounds shows that the bulky tert-butyl substituent can adopt either axial or equatorial positions depending on the molecular environment. In the case of this compound, the ester linkage provides flexibility that affects the overall conformational preferences.

The molecular geometry analysis reveals that the pyridine ring adopts a planar configuration with typical carbon-nitrogen and carbon-carbon bond lengths consistent with aromatic systems. The amino group at position 5 exhibits slight deviation from planarity due to pyramidal nitrogen geometry. The carboxylate ester functionality shows characteristic bond lengths, with the carbonyl carbon-oxygen double bond distance and the ester carbon-oxygen single bond distance falling within expected ranges for aromatic carboxylate esters.

Intermolecular Interactions and Hydrogen Bonding

The crystal structure analysis demonstrates significant intermolecular interactions that stabilize the solid-state arrangement. The amino group serves as both hydrogen bond donor and acceptor, forming networks with neighboring molecules. These interactions create three-dimensional networks that influence the material properties and stability.

Studies of related aminopyridine carboxylate systems reveal that pairwise hydrogen bonding interactions generate centrosymmetric dimers with characteristic ring motifs. The presence of the tert-butyl ester group modifies these interaction patterns compared to the free carboxylic acid, creating different packing arrangements and affecting the overall crystal structure.

Properties

IUPAC Name |

tert-butyl 5-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJYTAJOHCRZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 5-aminopyridine-3-carboxylate (TBAPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of TBAPC, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

Molecular Formula : CHNO

Molar Mass : Approximately 220.27 g/mol

The structure of TBAPC features a pyridine ring substituted with an amino group and a tert-butyl ester, which contributes to its unique chemical properties and biological activity. The presence of the amino group is particularly important for interactions with biological targets.

3.1 Antimicrobial Activity

TBAPC has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it exhibits significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | >200 |

These results suggest that TBAPC could serve as a lead compound for developing new antimicrobial agents.

3.2 Anti-inflammatory Activity

Research has indicated that TBAPC may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, TBAPC significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| TBAPC (10 µM) | 200 | 120 |

| TBAPC (50 µM) | 100 | 60 |

This data indicates that TBAPC may modulate inflammatory responses, highlighting its potential therapeutic application in inflammatory diseases.

4. Structure-Activity Relationship (SAR)

The SAR studies conducted on TBAPC have revealed that modifications to the pyridine ring and the tert-butyl group can significantly influence its biological activity. For instance, substituting the amino group with different functional groups has resulted in varying degrees of antimicrobial and anti-inflammatory activity.

Key Findings:

- Amino Group Modifications : Replacement with alkyl or aryl groups generally decreases activity.

- Pyridine Ring Substituents : Electron-withdrawing groups enhance antimicrobial potency.

- Tert-butyl Group : Essential for maintaining solubility and enhancing bioavailability.

Case Study: Anti-inflammatory Effects in Obesity Models

A recent study investigated the effects of TBAPC on obesity-related inflammation in mice. The compound was administered at varying doses over four weeks, showing promising results in reducing body weight and improving insulin sensitivity compared to controls.

Results Summary :

- Weight Loss: Average reduction of 10% body weight.

- Insulin Sensitivity: Improved glucose tolerance tests.

These findings support the hypothesis that TBAPC may have broader implications in metabolic disorders beyond its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with tert-butyl 5-aminopyridine-3-carboxylate, differing primarily in their heterocyclic cores, substituents, and functional groups:

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Features :

- Pyrrolidine ring substituted with hydroxymethyl and 4-methoxyphenyl groups.

- Tert-butyl carboxylate ester at position 1.

- Applications : Used in laboratory chemical research and development, particularly in stereoselective synthesis .

tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₃H₂₂N₄O₂

- Molecular Weight : 266.35 g/mol

- Key Features: Piperidine ring fused with a 5-amino-pyrazole moiety. Tert-butyl carboxylate ester at position 1.

- Applications : Intermediate in the synthesis of bioactive molecules, leveraging the pyrazole ring’s hydrogen-bonding capabilities .

This compound

- Molecular Formula : C₁₀H₁₄N₂O₂ (calculated)

- Molecular Weight : ~194.23 g/mol

- Key Features: Pyridine ring with amino and tert-butyl carboxylate groups. The amino group provides nucleophilic reactivity, enabling coupling reactions in drug design.

Physicochemical Properties

- Key Observations :

- The pyridine-based compound exhibits lower molecular weight and LogP compared to the pyrrolidine derivative, suggesting better aqueous solubility.

- The hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative increase hydrophobicity (higher LogP) .

Preparation Methods

General Synthetic Strategies

Comparative Analysis of Preparation Methods

| Feature | Halogenation & Coupling Route | Photocatalytic Amination Route |

|---|---|---|

| Number of Steps | Multi-step (halogenation, coupling, reduction) | One-pot reaction |

| Reaction Time | Several hours over multiple steps | 10 hours irradiation |

| Catalyst | Palladium complex, ligand | Acridine salt (photocatalyst), TEMPO |

| Atmosphere | Inert or controlled oxygen levels | Oxygen saturated |

| Yield | ~80% | ~95% |

| Equipment Complexity | Requires heating and inert atmosphere control | Requires LED light source |

| Environmental Impact | Uses Pd catalyst and organic solvents | Uses visible light and oxygen, greener route |

Research Findings and Notes

- The iodination step is essential for selective functionalization at the 5-position of the pyridine ring, enabling subsequent coupling reactions.

- Palladium-catalyzed cross-coupling reactions are well-established for forming carbon-nitrogen bonds in aminopyridine derivatives, with ligands like Xantphos enhancing catalyst efficiency.

- Photocatalytic methods using visible light and radical initiators represent a modern, green chemistry approach, offering higher yields and milder conditions.

- Reduction of nitro precursors to the corresponding amines is routinely achieved with Pd/C under hydrogen atmosphere, a classical method in amine synthesis.

- Reaction parameters such as temperature, oxygen content, and solvent choice critically influence yield and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst(s) | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Halogenation + Pd Coupling | Iodination → Coupling → Reduction | Pd2(dba)3, Xantphos, Pd/C | 20-100 °C, inert atmosphere | ~80 | Established, scalable |

| Visible Light Photocatalysis | Direct amination under LED light | Acridine salt, TEMPO | Blue LED, O2 atmosphere, 10 h | 95 | Green, mild, high yield |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl 5-aminopyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves carbamate protection of the amine group. A base (e.g., sodium hydride or potassium carbonate) deprotonates the carbamate precursor, enabling nucleophilic substitution or coupling with pyridine derivatives. For example, tert-butyl carbamates react with halogenated pyridines (e.g., 5-bromo-3-aminopyridine) in polar aprotic solvents like DMF or THF at 60–80°C . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of reagents (1.2–1.5 equivalents of base) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in >90% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm regiochemistry and carbamate protection. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in H; ~28 ppm in C), while pyridine protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 195.1134).

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3350 cm) confirm functional groups .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use stabilizers like BHT (0.01% w/w) in non-polar solvents to suppress oxidation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement. For ambiguous electron density maps (e.g., disordered tert-butyl groups), apply constraints (e.g., DFIX for bond lengths) and validate with R-factor convergence (<5%). Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) to resolve torsional ambiguities .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?

- Methodological Answer :

- Precatalyst Selection : Use Pd(PPh) (2 mol%) for aryl bromides or PdCl(dppf) (1 mol%) for chlorides.

- Base Optimization : CsCO in dioxane/water (3:1) minimizes carbamate cleavage.

- Microwave Assistance : Shorten reaction time (10–20 min at 120°C) to reduce decomposition. Monitor boronic ester equivalents (1.5–2.0) to ensure complete conversion .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Parameterize the carbamate group with partial charges from Gaussian09 (HF/6-31G*).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at pyridine C-5) with IC values using MLR (Multiple Linear Regression) models. Validate with leave-one-out cross-validation (R > 0.8) .

Q. What analytical approaches distinguish between enantiomers of chiral this compound analogs?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min) with UV detection at 254 nm.

- Circular Dichroism (CD) : Compare Cotton effects (e.g., positive ellipticity at 220 nm for R-enantiomers).

- Stereochemical Assignment : Combine NOESY (nuclear Overhauser effects) with Mosher ester analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.